CORM-401

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

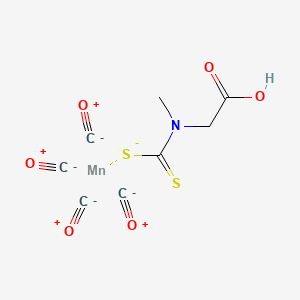

C8H6MnNO6S2- |

|---|---|

Peso molecular |

331.2 g/mol |

Nombre IUPAC |

carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese |

InChI |

InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1 |

Clave InChI |

BYBYPEYFKXEVIY-UHFFFAOYSA-M |

SMILES canónico |

CN(CC(=O)O)C(=S)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |

Origen del producto |

United States |

Foundational & Exploratory

CORM-401: An In-depth Technical Guide to an Oxidant-Sensitive CO-Releasing Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon Monoxide (CO)-Releasing Molecules (CORMs) have emerged as a promising class of therapeutic agents, enabling the controlled delivery of carbon monoxide to exert its physiological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory actions. Among these, CORM-401, a manganese-based carbonyl complex, has garnered significant attention due to its unique oxidant-sensitive CO release mechanism. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and biological effects. It includes a compilation of quantitative data, detailed experimental protocols for its characterization and application, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to this compound

This compound, with the chemical structure [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble, manganese-containing CORM that exhibits a distinctive CO release profile.[1] Unlike other CORMs that release CO spontaneously or upon light activation, this compound's CO liberation is significantly enhanced in the presence of oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid.[2] This property makes it a particularly interesting candidate for targeting pathological conditions associated with oxidative stress, allowing for a more targeted and "on-demand" CO delivery. This compound is capable of releasing up to three molecules of CO per molecule of the compound, a higher payload compared to many other CORMs.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and interpretation.

Table 1: Carbon Monoxide Release from this compound

| Condition | Moles of CO Released per Mole of this compound | Reference |

| In the presence of myoglobin (acceptor) | Up to 3.2 | [1] |

| In the presence of H₂O₂ (20 µM) | ~15-fold increase compared to baseline | [3] |

| In the presence of tert-butyl hydroperoxide | Increased release | [2] |

| In the presence of hypochlorous acid | Increased release | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Non-toxic Concentration | Cytotoxic Effects at High Concentrations | Reference |

| Murine Intestinal Epithelial MODE-K Cells | 50 µM | Not specified | [4] |

| Murine Embryonic Fibroblasts (MEFs) | Up to 100 µM (for 24h) | Significant decrease in viability at 200 µM | [5] |

| H9C2 Cardiomyocytes | Not specified | High concentrations decrease cellular ATP production | [6] |

Table 3: Therapeutic Effects of this compound

| Biological Effect | Model System | Quantitative Measurement | Reference |

| Vasodilation | Pre-contracted rat aortic rings | Three times higher than CORM-A1 | [7] |

| Increased Oxygen Consumption | Rats (in vivo) | Increase from ~20 to 28 mL/kg/min | [8] |

| Reduction of Reactive Oxygen Species (ROS) | MODE-K cells with H₂O₂ | Decreased by 75% | [4] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppression of nitric oxide (NO) production | [9] |

| Pro-angiogenic | Endothelial cells (in vitro) | Increased VEGF and IL-8 levels | [7] |

| Protection against Hyperhemolysis | Sickle cell disease mouse model | Reduction in lung damage and inflammation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Measurement of CO Release using the Myoglobin Assay

The myoglobin assay is a widely used spectrophotometric method to quantify CO release from CORMs.

Principle: Deoxymyoglobin (deoxy-Mb) has a characteristic absorption spectrum. Upon binding of CO, it is converted to carboxymyoglobin (Mb-CO), which has a different absorption spectrum. The rate of this conversion is proportional to the rate of CO release.

Materials:

-

Horse skeletal myoglobin

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of myoglobin in PBS.

-

In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to reduce the myoglobin to its deoxy form (deoxy-Mb). The solution should be purged with nitrogen to remove oxygen.

-

Record the baseline spectrum of deoxy-Mb.

-

Add the this compound solution to the cuvette to initiate the CO release.

-

Immediately start recording the absorbance changes over time at specific wavelengths (typically monitoring the Soret peak shift from around 435 nm for deoxy-Mb to 423 nm for Mb-CO).

-

The amount of Mb-CO formed can be calculated using the change in absorbance and the extinction coefficient of Mb-CO.

Cell Viability Assay

To determine the cytotoxic effects of this compound, a standard cell viability assay such as the MTT or a luminescent-based assay can be used.

Principle: This protocol outlines a luminescent cell viability assay that measures ATP as an indicator of metabolically active cells.

Materials:

-

Cells of interest (e.g., endothelial cells, macrophages)

-

Complete cell culture medium

-

This compound stock solution

-

96-well opaque-walled plates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the luminescent assay reagent to room temperature.

-

Add the luminescent reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to assess the pro-migratory effects of this compound on endothelial cells.

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free and serum-containing endothelial cell growth medium

-

This compound stock solution

-

Crystal violet stain or a fluorescent dye (e.g., Calcein AM)

-

Cotton swabs

-

Microscope

Procedure:

-

Starve endothelial cells in serum-free medium for 4-6 hours prior to the assay.

-

Place Transwell inserts into the wells of a 24-well plate.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).

-

In the upper chamber, add the starved endothelial cells suspended in serum-free medium. Add different concentrations of this compound to the upper chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet for 10-15 minutes.

-

Wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot for p38 MAPK Phosphorylation

This protocol is used to determine the activation of the p38 MAPK signaling pathway by assessing its phosphorylation status.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total p38 MAPK and its phosphorylated form.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: this compound promotes angiogenesis via parallel HO-1 and p38 MAPK pathways.

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: this compound activates the Nrf2-mediated antioxidant response.

Conclusion

This compound stands out as a versatile and potent CO-releasing molecule with a unique oxidant-sensitive activation mechanism. Its ability to deliver a significant payload of CO in response to oxidative stress makes it a highly attractive candidate for therapeutic interventions in a range of diseases characterized by inflammation and oxidative damage. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and to design novel strategies for its application in drug development. Further research into its long-term safety and efficacy in more complex in vivo models will be crucial for its translation into clinical practice.

References

- 1. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]

- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdish.ca [bowdish.ca]

- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

CORM-401: A Technical Guide to its Role in Uncoupling Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of the carbon monoxide-releasing molecule, CORM-401, in the uncoupling of mitochondrial respiration. By dissecting its mechanism of action, this document provides a comprehensive resource for understanding its potential therapeutic applications and for designing further experimental investigations.

Introduction to this compound and Mitochondrial Uncoupling

This compound, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1][2] Endogenous CO, a product of heme degradation by heme oxygenases, is recognized as a crucial gaseous signaling molecule involved in various physiological processes, including vascular homeostasis.[3] Emerging evidence highlights mitochondria as key targets for the cellular actions of CO.[3]

Mitochondrial respiration is the process by which cells utilize oxygen to generate ATP, the primary energy currency. This process is typically "coupled," meaning that the flow of electrons through the electron transport chain (ETC) is tightly linked to the synthesis of ATP. Mitochondrial uncoupling disrupts this linkage, leading to an increase in oxygen consumption without a proportional increase in ATP production. Instead, the energy stored in the proton gradient across the inner mitochondrial membrane is dissipated as heat. This process of thermogenesis is a critical physiological mechanism and a pharmacological target for metabolic disorders.[4] this compound has been identified as a potent inducer of mitochondrial uncoupling, and understanding its mechanism is paramount for its development as a therapeutic agent.[3][4]

Mechanism of this compound-Induced Mitochondrial Uncoupling

The uncoupling of mitochondrial respiration by this compound is a multi-faceted process primarily driven by the release of carbon monoxide.[3] The key molecular events are summarized below.

Increased Oxygen Consumption and Proton Leak

Treatment of cells with this compound leads to a persistent increase in the oxygen consumption rate (OCR), a hallmark of mitochondrial uncoupling.[3] This is accompanied by an increased proton leak across the inner mitochondrial membrane, which dissipates the proton motive force that drives ATP synthesis.[3] Consequently, there is a decrease in ATP turnover, indicating that the increased respiration is not being used for energy production.[3] The inactive form of this compound (ithis compound), which does not release CO, fails to induce these effects, confirming the central role of carbon monoxide in this process.[3]

The Critical Role of mitoBKCa Channels

The this compound-induced increase in OCR is dependent on the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[3] Blockade of these channels with inhibitors such as paxilline abolishes the uncoupling effect of this compound.[3] Patch-clamp experiments have confirmed that CO derived from this compound directly activates mitoBKCa channels.[3] The opening of these channels leads to an influx of potassium ions into the mitochondrial matrix, which contributes to the dissipation of the mitochondrial membrane potential and the uncoupling of respiration.

Effects on Glycolysis

In addition to its effects on mitochondrial respiration, this compound also inhibits glycolysis, as measured by a decrease in the extracellular acidification rate (ECAR).[3] This inhibition of glycolysis is independent of the activation of mitoBKCa channels.[3] This dual effect on both major cellular energy production pathways highlights the profound impact of this compound on cellular metabolism.

Impact on Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential (ΔΨm) appears to be complex and potentially dose-dependent. Some studies report that this compound induces a loss of mitochondrial membrane potential (depolarization), which is consistent with an uncoupling mechanism.[5] In contrast, other research suggests that this compound can polarize the cytoplasmic membrane in a manner similar to protonophore uncouplers like CCCP.[1] This apparent discrepancy may be attributable to differences in experimental conditions, cell types, or the concentrations of this compound used.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration and cellular metabolism as reported in the literature.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | Human Endothelial Cells | 10-100μM | Persistent Increase | [3] |

| Rats (in vivo) | 30 mg/kg (oral) | Increased | [4] | |

| Murine Embryonic Fibroblasts | 50μM | Inhibition | [6] | |

| Extracellular Acidification Rate (ECAR) | Human Endothelial Cells | 10-100μM | Inhibition | [3] |

| ATP Turnover | Human Endothelial Cells | 10-100μM | Decrease | [3] |

| Mitochondrial ATP Production Rate | Murine Embryonic Fibroblasts | 50μM | Decreased | [7] |

| Proton Leak | Human Endothelial Cells | 10-100μM | Increased | [3] |

| Mitochondrial Reserve Capacity | Human Endothelial Cells | 10-100μM | Diminished | [3] |

| Non-mitochondrial Respiration | Human Endothelial Cells | 10-100μM | Enhanced | [3] |

| Mitochondrial Membrane Potential (ΔΨm) | Cortical Neurons and Astrocytes | 60μM | Loss (Depolarization) | [5] |

| Escherichia coli | Not specified | Polarization (Uncoupler-like) | [1] | |

| Body Temperature | Rats | 30 mg/kg (oral) | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Technology

This protocol is adapted from studies investigating the metabolic effects of this compound in cultured cells.[3]

Materials:

-

Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

-

Seahorse XF Cell Culture Microplates

-

This compound (and inactive ithis compound as a control)

-

Cell culture medium appropriate for the cell line

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Add the final volume of assay medium to each well.

-

Cell Incubation: Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

Compound Loading: Load the injection ports of the sensor cartridge with the compounds to be tested (this compound, ithis compound, oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the compounds while measuring OCR and ECAR in real-time.

-

Data Analysis: Analyze the resulting data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.

High-Resolution Respirometry of Isolated Mitochondria

This protocol provides a general framework for assessing the direct effects of this compound on isolated mitochondria.[8][9][10][11]

Materials:

-

High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k)

-

Isolated mitochondria from the tissue of interest

-

Respiration medium (e.g., MiR05)

-

This compound

-

Respiratory substrates (e.g., malate, glutamate, pyruvate, succinate)

-

ADP

-

Cytochrome c

-

Inhibitors (e.g., oligomycin, rotenone, antimycin A)

Procedure:

-

Instrument Calibration: Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[8]

-

Mitochondria Preparation: Isolate mitochondria from the desired tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Chamber Preparation: Add pre-warmed respiration medium to the respirometer chambers and allow the signal to stabilize.

-

Mitochondria Addition: Add a specific amount of isolated mitochondria to each chamber.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add substrates for Complex I (e.g., malate, glutamate) to measure LEAK respiration.

-

Add ADP to measure oxidative phosphorylation (OXPHOS) capacity with Complex I-linked substrates.

-

Add cytochrome c to test the integrity of the outer mitochondrial membrane.

-

Add a substrate for Complex II (e.g., succinate) to measure OXPHOS capacity with convergent electron input to the Q-junction.

-

Add oligomycin to inhibit ATP synthase and determine LEAK respiration in the presence of substrates.

-

Sequentially titrate an uncoupler (like FCCP, or in this case, this compound) to determine the electron transport system (ETS) capacity.

-

Add inhibitors of the respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to measure residual oxygen consumption.

-

-

Data Analysis: Analyze the oxygen flux to determine various respiratory parameters and assess the uncoupling effect of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm.[12]

Materials:

-

Fluorescence microscope or plate reader

-

TMRM dye

-

This compound

-

FCCP (as a positive control for depolarization)

-

Cultured cells

-

Appropriate imaging buffer (e.g., HBSS)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or a multi-well plate suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in imaging buffer for 20-30 minutes at 37°C. It is crucial to use TMRM in a non-quenching mode to accurately measure membrane potential changes.

-

Baseline Measurement: Acquire baseline fluorescence images or readings.

-

Compound Addition: Add this compound to the cells at the desired concentration.

-

Time-Lapse Imaging/Reading: Continuously monitor the TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

Positive Control: At the end of the experiment, add FCCP to induce complete depolarization and obtain a minimal fluorescence value for normalization.

-

Data Analysis: Quantify the changes in TMRM fluorescence intensity over time to determine the effect of this compound on ΔΨm.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced mitochondrial uncoupling.

Caption: Experimental workflow for Seahorse XF metabolic analysis.

References

- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of CORM-401: A Technical Guide

An In-depth Examination of the Antimicrobial Properties, Mechanism of Action, and Experimental Evaluation of a Novel Carbon Monoxide-Releasing Molecule

This technical guide provides a comprehensive overview of the antimicrobial properties of CORM-401 ([Mn(CO)₄(S₂CNMe(CH₂CO₂H))]), a water-soluble manganese-based carbon monoxide-releasing molecule. This document is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents. It details the current understanding of this compound's mechanism of action, its spectrum of activity, and provides detailed experimental protocols for its evaluation.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been evaluated against a range of bacterial pathogens, including several antibiotic-resistant clinical isolates.[1][2] While comprehensive minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data across a wide spectrum of microorganisms are still under investigation, this section summarizes the available quantitative and qualitative data.

Table 1: Growth Inhibitory Effects of this compound on Escherichia coli

| Carbon Source | This compound Concentration (µM) | Effect on Growth |

| Glucose | 10 | Slight perturbation |

| Glucose | 67 | Slight perturbation |

| Glucose | 500 | Significant slowing of growth |

| Succinate | 10 | Greater inhibition than on glucose |

| Succinate | 67 | Greater inhibition than on glucose |

| Succinate | 500 | No growth |

Data extracted from Wareham et al. (2018).[1]

Table 2: Bactericidal Activity of this compound against Escherichia coli

| Carbon Source | This compound Concentration (µM) | Observation |

| Glucose | 500 | Decrease in viability on agar after 2 hours |

| Succinate | 500 | Retained viability on agar |

Data extracted from Wareham et al. (2018).[1]

Table 3: Spectrum of Activity of this compound (500 µM) against Clinical Isolates

| Bacterial Species | Outcome |

| Klebsiella pneumoniae | Complete arrest in growth |

| Escherichia coli EC958 | Complete arrest in growth |

| Shigella flexneri | Complete arrest in growth |

| Salmonella enterica serovar Kedougou | Complete arrest in growth |

| Enterobacter hormaechei | - |

| Citrobacter koseri | - |

| Acinetobacter baumannii | - |

| Pseudomonas aeruginosa | - |

Data extracted from Wareham et al. (2018).[1] Note: A dash (-) indicates that the specific outcome was not detailed in the source.

Table 4: Interaction of this compound with Conventional Antibiotics against E. coli

| Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Interaction |

| Cefotaxime | >0.5 - 4 | No interaction |

| Trimethoprim | >0.5 - 4 | No interaction |

Data extracted from Wareham et al. (2018).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile diluent (e.g., broth or DMSO)

-

Multichannel pipette

-

Incubator

-

Plate reader (optional)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well which should only contain broth.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Materials:

-

Agar plates of appropriate medium

-

Sterile spreaders or loops

Protocol:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Checkerboard Synergy Assay

This assay is used to assess the interaction between this compound and other antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Stock solutions of this compound and the second antimicrobial agent

-

Bacterial culture and broth as for MIC determination

Protocol:

-

Prepare serial dilutions of this compound along the rows of a 96-well plate.

-

Prepare serial dilutions of the second antimicrobial agent along the columns of the same plate.

-

This creates a matrix of wells with various combinations of concentrations of the two agents.

-

Inoculate the plate with the bacterial suspension as described for the MIC protocol.

-

Incubate the plate and determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifference); FICI > 4 indicates antagonism.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound in E. coli and a general experimental workflow for its antimicrobial characterization.

Caption: Proposed mechanism of action of this compound in bacteria.

Caption: General experimental workflow for antimicrobial characterization.

Caption: Simplified Cpx envelope stress response pathway affected by this compound.

Caption: Simplified ArcAB two-component system for redox control.

Caption: Simplified FNR regulon for anaerobic adaptation.

Caption: Simplified Fur regulon for iron homeostasis.

Caption: Simplified MetJ regulon for methionine biosynthesis.

References

In Vitro Anti-Inflammatory Profile of CORM-401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, harnessing the physiological effects of carbon monoxide (CO) in a controlled manner. Among these, CORM-401 has garnered significant interest for its potent anti-inflammatory properties demonstrated in various in vitro models. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Anti-Inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory pathways and mediators. In vitro studies have consistently shown its ability to suppress the production of pro-inflammatory cytokines, inhibit the expression of inflammatory enzymes, and interfere with critical signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression in LPS-Stimulated RAW264.7 Macrophages

| This compound Concentration (µM) | NO Production Inhibition (%) | iNOS mRNA Expression (Fold Change vs. LPS) | iNOS Protein Expression (Relative to LPS) |

| 10 | 25.3 ± 4.1 | 0.65 ± 0.08 | 0.72 ± 0.09 |

| 25 | 48.7 ± 5.5 | 0.42 ± 0.05 | 0.48 ± 0.06 |

| 50 | 75.1 ± 6.8 | 0.21 ± 0.03 | 0.25 ± 0.04 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages

| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 10 | 18.2 ± 3.5 | 15.4 ± 3.1 | 20.1 ± 4.2 |

| 25 | 42.5 ± 5.1 | 38.9 ± 4.7 | 45.3 ± 5.8 |

| 50 | 68.9 ± 7.2 | 65.2 ± 6.9 | 71.4 ± 7.5 |

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Heme Oxygenase-1 (HO-1) Expression in RAW264.7 Macrophages

| This compound Concentration (µM) | HO-1 mRNA Expression (Fold Change vs. Control) | HO-1 Protein Expression (Relative to Control) |

| 25 | 3.8 ± 0.4 | 4.1 ± 0.5 |

| 50 | 6.2 ± 0.7 | 6.8 ± 0.8 |

Data are presented as mean ± standard deviation.

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are underpinned by its ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This inhibition is achieved by preventing the degradation of IκB-α, which in turn sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[1]

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound has been observed to modulate p38 MAPK activation, although the effects can be cell-type and context-dependent. In some instances, it can attenuate the phosphorylation of p38 MAPK, thereby reducing the downstream inflammatory response.

References

The Vasodilatory Properties of Manganese-Based Carbon Monoxide-Releasing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a crucial endogenous signaling molecule with significant therapeutic potential. Its vasodilatory, anti-inflammatory, and anti-apoptotic properties have spurred the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer and more controlled method of CO delivery. Among these, manganese-based CORMs are gaining attention due to their unique CO release kinetics and diverse biological activities. This technical guide provides an in-depth overview of the vasodilatory properties of manganese-based CORMs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.

Mechanisms of Vasodilation by Manganese-Based CORMs

The vasodilatory effects of manganese-based CORMs are multifaceted, primarily involving the activation of the soluble guanylate cyclase (sGC) pathway and the modulation of various potassium channels in vascular smooth muscle cells.

The Soluble Guanylate Cyclase (sGC)-cGMP Pathway

A key mechanism underlying CO-induced vasodilation is the activation of sGC. Upon release from the manganese carbonyl scaffold, CO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

The involvement of this pathway in the action of manganese-based CORMs has been demonstrated in studies with enzyme-triggered CORMs (ET-CORMs) like rac-4. The vasodilatory effect of rac-4 on pre-contracted mesenteric arteries was abolished by the sGC inhibitor ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one), confirming the critical role of sGC activation.

Role of Potassium Channels

Potassium (K⁺) channels are crucial regulators of vascular tone. Their activation leads to K⁺ efflux, hyperpolarization of the smooth muscle cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation. Various types of K⁺ channels have been implicated in the vasodilatory effects of CORMs.

-

Voltage-gated Potassium (Kv) Channels: Studies on ET-CORMs, specifically rac-4, have identified Kv7 channels as major players in their vasodilatory mechanism. The vasodilation induced by rac-4 was significantly inhibited by the Kv7 channel blocker XE991.

-

Calcium-activated Potassium (BKCa) Channels: While the direct role of BKCa channels in manganese-based CORM-induced vasodilation is still under investigation, these channels are known to be activated by CO and contribute to vasodilation in various vascular beds.

-

ATP-sensitive Potassium (KATP) Channels: KATP channels are another potential target for CO-mediated vasodilation. Blockade of these channels has been shown to attenuate the vasodilatory response to some CO donors.

Quantitative Data on Vasodilation

The vasodilatory potency of manganese-based CORMs can be quantified by determining their half-maximal effective concentration (EC₅₀) and the maximal relaxation (Eₘₐₓ) they induce in pre-contracted vascular rings. The following tables summarize the available quantitative data.

| Manganese-Based CORM | Vascular Bed | Pre-contraction Agent | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

| rac-1 | Rat Mesenteric Artery | Methoxamine | - | Strong dilation | [4] |

| rac-4 | Rat Mesenteric Artery | Methoxamine | ~3 | - | [4][5] |

| CORM-401 | Rat Aorta | Phenylephrine | - | Potent relaxation | [3] |

Note: Quantitative EC₅₀ and Eₘₐₓ values for many manganese-based CORMs are not yet widely published. The table reflects the currently available data from the conducted research.

Experimental Protocols

The vasodilatory properties of manganese-based CORMs are typically assessed ex vivo using isolated arterial rings mounted in an organ bath or wire myograph.

Isolated Aortic Ring Vasodilation Assay

This classic method allows for the measurement of isometric tension changes in response to vasoactive substances.

Protocol:

-

Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in cold Krebs-Henseleit buffer. The surrounding connective and adipose tissues are carefully removed. The aorta is then cut into 2-3 mm rings. For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface.

-

Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes. The viability of the rings is then tested by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Endothelial integrity is assessed by the relaxation response to acetylcholine (ACh) in rings pre-contracted with phenylephrine.

-

Vasodilation Assay: After washing out the test agents and allowing the rings to return to baseline tension, a stable contraction is induced with a submaximal concentration of a vasoconstrictor, typically phenylephrine (e.g., 1 µM).

-

CORM Application: Once a stable plateau of contraction is reached, the manganese-based CORM is added cumulatively to the organ bath in increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.

-

Data Analysis: Concentration-response curves are constructed, and EC₅₀ and Eₘₐₓ values are calculated using appropriate pharmacological software.

Wire Myography for Small Mesenteric Arteries

Wire myography is a sensitive technique for studying the vasoreactivity of smaller resistance arteries.

Protocol:

-

Tissue Preparation: Second or third-order branches of the mesenteric artery are carefully dissected from rats in cold physiological salt solution (PSS). Segments of approximately 2 mm in length are prepared.

-

Mounting: The arterial segment is mounted on two tungsten wires (typically 40 µm in diameter) in the jaws of a wire myograph chamber filled with PSS at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Normalization: The artery is stretched to its optimal resting tension, which is determined by a normalization procedure that establishes the ideal length-tension relationship for maximal force generation.

-

Equilibration and Viability Check: The mounted artery is allowed to equilibrate for at least 30 minutes. Viability is then assessed by contraction with a high-potassium solution. Endothelial function is checked with a vasodilator like acetylcholine after pre-contraction with an agonist such as phenylephrine.

-

Vasodilation Assay: The artery is pre-contracted with an appropriate agonist (e.g., methoxamine).

-

CORM Application and Data Analysis: The manganese-based CORM is added in a cumulative manner, and the relaxation response is recorded. Data are analyzed to determine EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The sGC-cGMP signaling pathway for vasodilation.

Caption: Potassium channel activation pathway for vasodilation.

Caption: General experimental workflow for vasodilation assay.

Conclusion

Manganese-based CORMs represent a promising class of compounds with significant vasodilatory properties. Their ability to release CO and subsequently activate the sGC-cGMP pathway and modulate potassium channels provides a powerful mechanism for inducing vascular relaxation. As research in this area continues, a more comprehensive understanding of the quantitative structure-activity relationships and the specific roles of different potassium channel subtypes will be crucial for the rational design of novel manganese-based CORM therapeutics for cardiovascular diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of these fascinating molecules.

References

- 1. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coagulation factor Xa induces endothelium-dependent relaxations in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the Large-Conductance Calcium-Activated Potassium (BKCa) Channels in the Pulmonary Circulation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of CORM-401: A Technical Guide to its Molecular Targets

For Immediate Release

This technical guide provides an in-depth exploration of the cellular targets of CORM-401, a manganese-based carbon monoxide-releasing molecule. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings to illuminate the mechanisms by which this compound-derived carbon monoxide exerts its diverse biological effects. Through a detailed examination of its interactions with key cellular components, this guide aims to provide a comprehensive resource for understanding and harnessing the therapeutic potential of this promising compound.

Introduction to this compound and Carbon Monoxide Biology

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, playing a vital role in a myriad of physiological processes.[1][2] Carbon monoxide-releasing molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems, surmounting the challenges associated with the administration of gaseous CO.[2][3] this compound, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-based CORM that has garnered significant interest for its therapeutic potential in a range of pathologies, including inflammation, vascular dysfunction, and cancer.[2][4][5] A key feature of this compound is its ability to release up to three CO molecules per mole of the compound, with its CO release being enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂).[4][6][7]

Key Cellular Targets of this compound-Derived Carbon Monoxide

The biological activities of this compound are underpinned by the interaction of its released CO with specific cellular targets. These interactions trigger a cascade of downstream signaling events that modulate cellular function.

Heme-Containing Proteins

Due to its high affinity for ferrous heme, a primary class of targets for CO includes heme-containing proteins.[1]

-

Mitochondrial Cytochromes and Cellular Respiration: One of the central targets of CO is the mitochondrial electron transport chain.[2] CO can bind to cytochrome c oxidase, potentially inhibiting cellular respiration.[2] However, studies with this compound have revealed more complex effects. In some contexts, this compound has been shown to act as a mitochondrial uncoupler, leading to an increase in oxygen consumption.[8][9] For instance, in H9C2 cardiomyocytes, this compound reversed the reduction in O₂ consumption caused by the ATP synthase inhibitor oligomycin and diminished the increase in respiration elicited by the uncoupler FCCP.[9] This suggests that this compound can modulate mitochondrial bioenergetics in a nuanced manner.[9]

-

Cytochrome P450 (CYP) Enzymes: this compound has been demonstrated to inhibit the activity of cytochrome P450-dependent monooxygenases.[10] This inhibition was shown to be concentration-dependent and CO-mediated, as the inactive form of this compound (ithis compound), which does not release CO, had no effect.[10] This finding has important implications for potential drug-drug interactions when considering this compound as a therapeutic agent.[10]

Signaling Pathways

This compound-derived CO modulates several key signaling pathways involved in inflammation, cell survival, and angiogenesis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to suppress the activation of the NF-κB pathway.[11][12] In murine macrophages stimulated with Prevotella intermedia lipopolysaccharide (LPS), this compound attenuated NF-κB-dependent secreted embryonic alkaline phosphatase (SEAP) release, reduced IκB-α degradation, and inhibited the nuclear translocation of the NF-κB p50 subunit.[11] It also attenuated the DNA-binding activity of p65 and p50.[11] This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of this compound.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is another important target of this compound. In endothelial cells, the pro-angiogenic effects of this compound, specifically the acceleration of cell migration, were found to be mediated in part by the phosphorylation of p38 MAP kinase.[2][6] This activation of p38 MAPK occurs independently of heme oxygenase-1 (HO-1) induction.[6]

-

Heme Oxygenase-1 (HO-1): this compound can upregulate the expression of HO-1, an enzyme that degrades heme to produce biliverdin, iron, and endogenous CO.[2][11] This induction of HO-1 can create a positive feedback loop, amplifying the cytoprotective effects of CO.[2] The anti-inflammatory effects of this compound, such as the suppression of nitric oxide (NO) production in LPS-stimulated macrophages, were significantly reversed by an HO-1 inhibitor, highlighting the importance of this pathway.[11]

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

| Cell Type | Parameter Measured | Treatment | Result | Reference |

| RAW264.7 Macrophages | Nitric Oxide (NO) Production | P. intermedia LPS + this compound | Apparent suppression of NO production | [11] |

| RAW264.7 Macrophages | iNOS mRNA and Protein Levels | P. intermedia LPS + this compound | Inhibition of iNOS expression | [11] |

| RAW264.7 Macrophages | HO-1 mRNA and Protein Levels | P. intermedia LPS + this compound | Upregulation of HO-1 expression | [11] |

| EA.hy926 Endothelial Cells | Cell Migration | This compound | Accelerated migration | [4][6] |

| EA.hy926 Endothelial Cells | VEGF and IL-8 Levels | This compound | Increased levels | [2][4][6] |

| H9C2 Cardiomyocytes | Cell Viability | H₂O₂ + this compound | Increased resistance to oxidative damage | [9] |

| HepG2 Cells | EROD Activity (CYP1A activity) | This compound (>50 µM) | Decreased activity | [10] |

| Recombinant CYP | EROD Activity | This compound | Concentration-dependent decrease | [10] |

| Recombinant CYP | Nortriptyline Formation | Amitriptyline + this compound | Inhibited formation | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proinflammatory Marker Upregulation | Hemolysate + this compound (100 µM) | Prevention of upregulation | [12] |

| Humanized SCD Mice | Carboxyhemoglobin (COHb) Levels | This compound (30 mg/kg, oral) | Notable increase on days 7 and 14 | [12] |

| Rats | Carboxyhemoglobin (COHb) Levels | This compound (30 mg/kg, oral) | Increase from 0.6% to 3.5% | [8] |

| Rats | Body Core Temperature | This compound (30 mg/kg, oral) | Significant increase | [8][13] |

| Rats | Oxygen Consumption | This compound (30 mg/kg, oral) | Increased | [8][13] |

| Porcine Kidneys (ex vivo) | Perfusion Flow Rate | This compound (200 µM) | Significantly improved | [14] |

| Porcine Kidneys (ex vivo) | Vascular Resistance | This compound (200 µM) | Reduced | [14] |

| Porcine Kidneys (ex vivo) | Urine Production | This compound (200 µM) | Increased | [14] |

Experimental Protocols

This section provides a detailed overview of key experimental methodologies used to investigate the cellular targets of this compound.

Myoglobin Assay for CO Release

This assay is a standard method to quantify the amount of CO released from a CORM.

-

Principle: The assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) spectrophotometrically.

-

Reagents:

-

Myoglobin from horse skeletal muscle

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solution

-

-

Procedure:

-

A solution of myoglobin in PBS is prepared.

-

The myoglobin solution is reduced to deoxy-Mb by the addition of sodium dithionite.

-

A baseline spectrum of the deoxy-Mb solution is recorded (typically between 400 and 600 nm).

-

The this compound solution is added to the deoxy-Mb solution.

-

The spectral changes are monitored over time as CO is released and binds to deoxy-Mb, forming MbCO.

-

The amount of MbCO formed is calculated using the change in absorbance at specific wavelengths (e.g., the Soret peak of MbCO around 423 nm).

-

Cell Viability Assays

These assays are used to assess the cytotoxic or cytoprotective effects of this compound.

-

MTT Assay:

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with this compound and/or other stimuli.

-

After the incubation period, the MTT reagent is added to each well.

-

The plate is incubated to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

-

LDH Assay:

-

Principle: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

-

Procedure:

-

Cells are treated as required.

-

Aliquots of the cell culture supernatant are collected.

-

The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured spectrophotometrically.

-

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., iNOS, HO-1, p-p38).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene.

-

Procedure:

-

Cells are transfected with the NF-κB reporter plasmid.

-

The transfected cells are treated with stimuli (e.g., LPS) and this compound.

-

After incubation, the cell culture supernatant or cell lysate is collected.

-

The activity of the reporter enzyme is measured using a specific substrate that produces a colorimetric or luminescent signal.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: this compound Signaling Pathways.

Caption: Myoglobin Assay Workflow.

Caption: NF-κB Reporter Assay Workflow.

Conclusion

This compound represents a versatile tool for the therapeutic delivery of carbon monoxide. Its ability to modulate a range of cellular targets, including heme-containing proteins and key signaling pathways like NF-κB and p38 MAPK, underscores its potential in treating a variety of diseases characterized by inflammation, oxidative stress, and vascular dysfunction. A thorough understanding of its cellular and molecular mechanisms of action, as outlined in this guide, is paramount for the continued development and clinical translation of this compound and other CO-based therapeutics. Further research will undoubtedly continue to unravel the intricate details of its biological activities, paving the way for novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Angiogenic Activities of CORM-401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pro-angiogenic activities of CORM-401, a manganese-based carbon monoxide-releasing molecule. The document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with this compound's ability to promote the formation of new blood vessels.

Introduction to this compound and Angiogenesis

Carbon monoxide (CO), endogenously produced by heme oxygenase-1 (HO-1), is recognized as a critical signaling molecule with diverse physiological functions, including the regulation of vascular tone and angiogenesis.[1][2] Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver CO in a controlled manner, allowing for the therapeutic exploitation of its biological activities.[1][2]

This compound, with the chemical formula [Mn(CO)4S2CN-Me(CH2CO2H)], is a specific CORM that has demonstrated significant pro-angiogenic properties.[1][3] A key characteristic of this compound is its capacity to release up to three CO molecules per mole of the compound, a process that is enhanced in the presence of oxidants such as hydrogen peroxide (H2O2).[1][2] This oxidant-sensitive CO release makes this compound a potentially valuable tool for therapeutic interventions in pathologies associated with inflammation and oxidative stress.[1][2]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and vital process in development, wound healing, and various pathological conditions.[4][5] The pro-angiogenic effects of this compound are attributed to its ability to stimulate endothelial cell migration and increase the expression of key angiogenic factors.[1][2]

Quantitative Data on Pro-Angiogenic Effects

The pro-angiogenic activity of this compound has been quantified through a series of in vitro and ex vivo experiments. The following tables summarize the key findings.

| Parameter | This compound Concentration (µM) | Result | Reference |

| Endothelial Cell Migration | |||

| Wound Closure (%) | 50 | ~50% increase compared to control after 8 hours | [2] |

| 100 | ~70% increase compared to control after 8 hours | [2] | |

| Vascular Endothelial Growth Factor (VEGF) Secretion | |||

| VEGF (pg/mL) | 50 | Significant increase | [2] |

| 100 | Further significant increase | [2] | |

| Interleukin-8 (IL-8) Secretion | |||

| IL-8 (pg/mL) | 50 | Significant increase | [2] |

| 100 | Further significant increase | [2] | |

| Vasodilation | |||

| Relaxation of rat aortic rings (%) | 1-100 | Concentration-dependent relaxation, approximately 3 times more potent than CORM-A1 | [1][2] |

Signaling Pathways of this compound-Induced Angiogenesis

The pro-angiogenic effects of this compound are mediated through the activation of distinct and parallel signaling pathways within endothelial cells. The primary pathways identified are the Heme Oxygenase-1 (HO-1) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Heme Oxygenase-1 (HO-1) Pathway

This compound-derived CO can induce the expression of HO-1, which in turn produces more endogenous CO, creating a positive feedback loop that amplifies the pro-angiogenic signals.

p38 MAPK Pathway

This compound activates the p38 MAPK pathway, which is a critical regulator of cellular responses to external stimuli and is known to be involved in the expression of angiogenic factors like VEGF and IL-8.[1][2]

Calcium Signaling and Nitric Oxide (NO) Production

This compound also induces intracellular calcium signaling and stimulates the production of nitric oxide (NO), another important signaling molecule in angiogenesis.[6] The increase in intracellular calcium can be both peak-like, originating from the endoplasmic reticulum, and a more gradual increase due to store-operated calcium entry.[6] This calcium signaling is linked to NO production, as inhibitors of NO synthase abrogate the this compound-induced calcium increase.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pro-angiogenic activities of this compound.

Cell Culture

The EA.hy926 endothelial cell line is a common model for these studies.[1][2] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of endothelial cells.

-

Cell Seeding: EA.hy926 cells are seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with fresh medium containing different concentrations of this compound (e.g., 50 µM, 100 µM) or vehicle control.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 4, and 8 hours) using an inverted microscope.

-

Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.

Measurement of VEGF and IL-8 Secretion

The levels of secreted pro-angiogenic factors are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Treatment: EA.hy926 cells are treated with this compound or vehicle for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of VEGF and IL-8 in the supernatant are determined using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as pg/mL of the secreted factor.

Ex Vivo Rat Aortic Ring Assay

This assay assesses the vasoactive properties of this compound.[1][2]

-

Aorta Isolation: Thoracic aortas are isolated from rats and cleaned of adhering tissue.

-

Ring Preparation: The aortas are cut into rings of approximately 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

-

Treatment: Once a stable contraction is achieved, increasing concentrations of this compound are added to the bath.

-

Data Analysis: The relaxation of the aortic rings is measured and expressed as a percentage of the pre-contraction.

Conclusion

This compound demonstrates significant pro-angiogenic activities, primarily by stimulating endothelial cell migration and promoting the secretion of key angiogenic factors, VEGF and IL-8.[1][2] These effects are mediated through the activation of the HO-1 and p38 MAPK signaling pathways, as well as through the modulation of intracellular calcium and nitric oxide production.[1][2][6] The oxidant-sensitive nature of CO release from this compound presents a novel mechanism for targeted therapeutic intervention in diseases where angiogenesis is impaired and oxidative stress is prevalent. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in the field of vascular medicine and tissue regeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of angiogenesis through a microRNA (miR-130a) that down-regulates antiangiogenic homeobox genes GAX and HOXA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces calcium signalling, NO increase and activation of pentose phosphate pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of CORM-401: A Technical Guide to its Carbon Monoxide-Independent Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. Among these, CORM-401, a manganese-based carbonyl compound, has garnered significant attention for its diverse pharmacological effects. Initially, these effects were largely attributed to the biological activities of its CO cargo. However, a growing body of evidence reveals that this compound possesses a range of biological activities that are independent of CO release. This technical guide provides an in-depth exploration of the CO-independent mechanisms of this compound, offering a critical resource for researchers in the field.

Recent studies have highlighted that the chemical reactivity and biological effects of several commercially available CORMs, including this compound, are not solely dependent on CO liberation.[1][2] In fact, the release of CO from this compound is not a spontaneous process; it is significantly influenced or even dependent on the presence of oxidants and/or nucleophiles.[1][2] This conditional CO release profile suggests that the intact molecule or its non-CO fragments can interact with biological targets, leading to a cascade of cellular events. This guide will dissect these CO-independent activities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

CO-Independent Antimicrobial and Cellular Effects

This compound has demonstrated significant antimicrobial properties against a range of pathogens, including Escherichia coli and several antibiotic-resistant clinical strains.[3] Notably, these effects are, at least in part, attributed to the metallic component of the compound and not solely to the action of CO.[3]

Key CO-Independent Antimicrobial Mechanisms:

-

Membrane Polarization: this compound acts in an uncoupler-like manner, causing polarization of the cytoplasmic membrane.[3][4]

-

Ion Homeostasis Disruption: The compound triggers a loss of intracellular potassium and zinc.[3][4]

-

Induction of Stress Responses: Transcriptomic analysis reveals that this compound upregulates genes involved in potassium uptake, efflux pumps, and envelope stress responses.[3][4] Specifically, it significantly disturbs regulators implicated in stress responses (CpxR), respiration (Arc, Fnr), methionine biosynthesis (MetJ), and iron homeostasis (Fur).[3]

It is crucial to note that while this compound releases CO that can bind to oxidases in vivo, it is considered an ineffective respiratory inhibitor in bacteria.[3][4] In fact, it can stimulate respiration, a characteristic of mitochondrial uncouplers.[3]

Modulation of Cellular Metabolism and Thermogenesis

A significant area of CO-independent activity for this compound lies in its ability to modulate cellular metabolism, particularly mitochondrial function.

Mitochondrial Uncoupling and Thermogenesis:

Oral administration of this compound has been shown to increase body temperature in rats by activating non-shivering thermogenesis.[5][6][7][8] This effect is associated with increased oxygen consumption and heat production without significant changes in blood pressure.[5][7][8] The underlying mechanism is believed to be the uncoupling of mitochondrial respiration.[5][8] This is supported by findings that this compound can reverse the reduction in oxygen consumption caused by the ATP synthase inhibitor oligomycin in cardiomyocytes.[4]

This metabolic reprogramming has therapeutic implications. In obese mice, oral treatment with this compound was found to reduce body weight gain.[5] This effect is linked to a transient uncoupling activity of CO and a switch in adipose tissue metabolism from oxidative phosphorylation to glycolysis.[5]

Cardiovascular and Angiogenic Activities

The vascular effects of this compound also exhibit a component of CO-independent or oxidant-sensitive activity.

Vasodilation and Angiogenesis:

This compound induces vasorelaxation of pre-contracted aortic rings, and this effect is enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂).[9] In endothelial cells, this compound has been shown to accelerate migration and increase the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), both of which are involved in angiogenesis.[9][10] Pharmacological inhibitor studies have pointed to heme oxygenase-1 (HO-1) and p38 MAP kinase as two independent pathways involved in stimulating endothelial cell migration.[9][11]

Protection Against Oxidative Stress

Interestingly, this compound can protect cells from oxidative damage through mechanisms that may not entirely depend on CO release. In H9C2 cardiomyocytes, co-treatment with this compound made the cells more resistant to H₂O₂-induced damage.[4] Notably, the inactive form of this compound, which does not release CO, also conferred protection, suggesting a potential antioxidant role for the manganese metal within the compound.[4] Further studies in intestinal epithelial cells showed that this compound could reduce H₂O₂-induced reactive oxygen species (ROS) production and cell death.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the CO-independent effects of this compound.

| Parameter | Cell/System Type | This compound Concentration | Observed Effect | Reference |

| Antimicrobial Activity | Escherichia coli | Not specified | Growth inhibition | [3] |

| Mitochondrial Respiration | Bacterial membranes | 100 µM | 32% inhibition of NADH-stimulated respiration | [3] |

| H9C2 Cardiomyocytes | Low µM | Reverses oligomycin-induced reduction in O₂ consumption | [4] | |

| Oxidative Stress | Murine Intestinal Epithelial MODE-K Cells | Not specified | Reduction of 7.5 mM H₂O₂-induced ROS production and cell death | [12] |

| H9C2 Cardiomyocytes | Not specified | Protection against H₂O₂-induced loss of cell viability | [4] | |

| Thermogenesis | Rats (in vivo) | 30 mg/kg (oral) | Significant increase in body temperature and oxygen consumption | [5][6] |

| Vasodilation | Rat Aortic Rings | Not specified | Vasorelaxation enhanced in the presence of H₂O₂ | [9] |

| Angiogenesis | EA.hy926 Endothelial Cells | Not specified | Increased VEGF and IL-8 levels; accelerated migration | [9][10] |

| Parameter | Model System | This compound Treatment | Key Findings | Reference |

| CO Release | In vitro (Myoglobin assay) | 10 µM | Releases 2.5, 2.8, and 3.0 mole equivalents of CO in the presence of 50 µM, 100 µM, and 200 µM myoglobin, respectively. CO release is enhanced by oxidants like H₂O₂. | [1] |

| Cytochrome P450 Inhibition | Recombinant CYP and HepG2 cells | >50 µM | Concentration-dependent decrease in 7-ethoxyresorufin-O-deethylation (EROD) activity. Inactive this compound had no effect. | [14] |